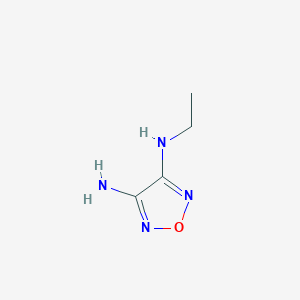
N3-Ethyl-1,2,5-oxadiazole-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-Ethyl-1,2,5-oxadiazole-3,4-diamine is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as high-energy materials. The presence of nitrogen and oxygen atoms in the ring structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-Ethyl-1,2,5-oxadiazole-3,4-diamine typically involves the cyclization of N-ethyl-1,2-hydrazinedicarboxamides. This process is mediated by reagents such as tosyl chloride and pyridine in ethanol under reflux conditions at temperatures around 79-80°C for approximately 20 hours . The reaction yields high purity products with yields ranging from 80% to 98%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are typically the same as those in laboratory synthesis, but with enhanced safety and efficiency measures to handle larger quantities of chemicals.
Análisis De Reacciones Químicas
Types of Reactions
N3-Ethyl-1,2,5-oxadiazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or alkylating agents (methyl iodide).
Major Products Formed
Oxidation: Oxadiazole derivatives with various functional groups.
Reduction: Amine derivatives with enhanced reactivity.
Substitution: Substituted oxadiazole compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have indicated that oxadiazole derivatives exhibit potent anticancer activities. For instance, compounds with the oxadiazole core have been tested against various cancer cell lines and demonstrated selective cytotoxicity. A notable example includes the compound N3-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)phenyl)-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine, which showed moderate potency against renal cancer cells while maintaining selectivity .
Antimicrobial Activity
The antibacterial and antifungal properties of oxadiazoles have also been extensively documented. Compounds derived from this scaffold have been synthesized and evaluated for their effectiveness against resistant strains of bacteria and fungi. The structural modifications at the nitrogen positions significantly influence their biological activity .
Synthetic Approaches
The synthesis of N3-Ethyl-1,2,5-oxadiazole-3,4-diamine typically involves several key steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazones or acylhydrazones.
- Substitution Reactions : Modifications at the nitrogen positions can enhance biological activity and selectivity.
- Optimization : Fine-tuning the synthesis conditions (e.g., temperature, solvents) can lead to improved yields and purities.
A comprehensive overview of synthetic routes is provided in Table 1.
| Synthesis Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cyclization of acylhydrazones | Iodine/KI | 62% | |
| Microwave-assisted synthesis | Trichloroisocyanuric acid | 75% | |
| Oxidative cyclization | Chloramine-T | 70% |
Case Study: Antitumor Activity
In a recent study focusing on the antitumor potential of oxadiazole derivatives, this compound was evaluated alongside other structurally related compounds. The results indicated that modifications at the ethyl group enhanced the compound's interaction with target proteins involved in cancer progression .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against various pathogens including MRSA and C. albicans. The compound exhibited significant inhibition zones compared to standard antibiotics .
Mecanismo De Acción
The mechanism of action of N3-Ethyl-1,2,5-oxadiazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen and oxygen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. In medicinal applications, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with similar chemical properties but different reactivity and applications.
1,3,4-Oxadiazole: Known for its use in medicinal chemistry and as a building block for various organic compounds.
1,2,3-Oxadiazole: Less common but still valuable in specific chemical syntheses and applications.
Uniqueness
N3-Ethyl-1,2,5-oxadiazole-3,4-diamine is unique due to its specific ring structure and the presence of an ethyl group, which imparts distinct chemical properties
Propiedades
Número CAS |
140706-49-6 |
|---|---|
Fórmula molecular |
C4H8N4O |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
3-N-ethyl-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C4H8N4O/c1-2-6-4-3(5)7-9-8-4/h2H2,1H3,(H2,5,7)(H,6,8) |
Clave InChI |
RQEIXXVBSMVGBO-UHFFFAOYSA-N |
SMILES |
CCNC1=NON=C1N |
SMILES canónico |
CCNC1=NON=C1N |
Sinónimos |
1,2,5-Oxadiazole-3,4-diamine,N-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















